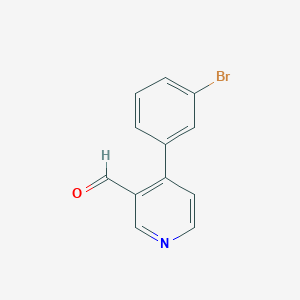

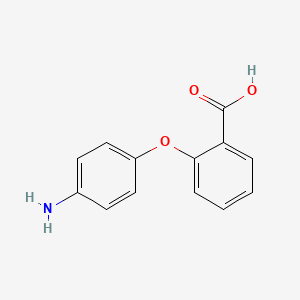

![molecular formula C10H11ClN2O5 B1273889 9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate CAS No. 137044-55-4](/img/structure/B1273889.png)

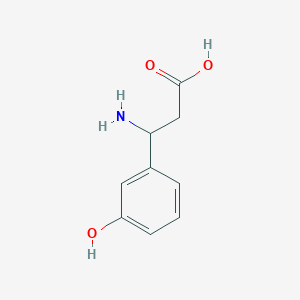

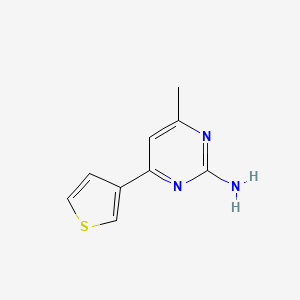

9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate is a compound that belongs to the class of pyrido[1,2-a]pyrimidinium salts. These compounds have been studied for various properties, including their luminescent properties, crystal structures, and reactivity. They are of interest due to their potential applications in organic electronics and their role as intermediates in the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of related pyrido[1,2-a]pyrimidin derivatives often involves the reaction of 2-amino-pyridine or its derivatives with β-dicarbonyl compounds or other suitable precursors. For instance, one study describes the synthesis of a blue-emitting organic compound by reacting 2-amino-3-hydroxylpridine with 2-acetylbutyrolactone . Another paper details a practical synthesis of a clinically used anti-asthma agent by treating a key intermediate with sodium azide . The synthesis of 9-hydroxypyrido[1,2-a]-pyrimidinium derivatives is achieved through condensation reactions .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by non-planar molecules with conjugated rings that are almost co-planar. Hydrogen bonding and π-π interactions play a significant role in stabilizing the crystal structure of these compounds. X-ray diffraction and IR spectroscopy have been used to study the crystal structures and to show that some of these compounds can exist in different forms, such as zwitterions, in solutions .

Chemical Reactions Analysis

The reactivity of pyrido[1,2-a]pyrimidin derivatives includes alkylation at the oxygen atom and electrophilic substitution mainly at the ortho position relative to the hydroxy group. The compounds can undergo autoxidation and form complexes with various metals, where the metal is bonded to the ligand via the oxygen atom of the hydroxyl group and a nitrogen atom .

Physical and Chemical Properties Analysis

These compounds exhibit interesting physical and chemical properties, such as intense blue emission in the solid state, which is utilized in the fabrication of simple electroluminescent (EL) devices. The thermal stability of these compounds has been investigated using thermogravimetric analysis (TGA). The acid-base equilibrium dissociation constants and the spectroscopic characteristics of their neutral, anionic, and cationic forms have been measured. Additionally, their interaction with DNA has been studied, suggesting a groove mode of binding via hydrogen bonds .

Scientific Research Applications

Crystal Structure and Spectral Characteristics

Research on similar compounds like 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one and its perchlorate derivatives has highlighted their interesting crystal structures and spectral characteristics. These compounds are known for their distinct X-ray diffraction and IR spectroscopy properties, with some existing in both molecular and zwitterion forms in different conditions. Such studies are crucial in understanding the structural and spectral behavior of pyrido[1,2-a]pyrimidines (Koval’chukova et al., 2004).

Interaction with Metal Complexes

The interaction of 9-hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidinium perchlorate with metal nitrates, such as scandium, yttrium, and lanthanum, has been studied. These interactions lead to the formation of various metal complexes, highlighting the potential application of the compound in coordination chemistry and its role in forming stable metal complexes (Koval’chukova et al., 2003).

Molecular and Crystal Structure Analysis

Investigations into the molecular and crystal structure of similar pyrimidinium compounds, like 4-amino-5-chloro-2,6-dimethylpyrimidinium, have provided insights into their molecular recognition processes, which are crucial for understanding their potential biological and pharmaceutical applications. This includes the exploration of hydrogen bonding and structural behavior under different crystalline forms (Rajam et al., 2017).

Electronic Structure and Spectroscopy

Research on pyrido[1,2-a]pyrimidinium salt derivatives, including their acid-base equilibrium dissociation constants and spectroscopic characteristics, has been conducted. This research is pivotal for understanding the electronic and absorption spectra of these compounds, which is fundamental in the field of molecular spectroscopy (Leon Palomino et al., 1991).

Interaction with DNA

Studies on compounds like 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine Hydrochloride, an intermediate in synthesizing biologically active heterocyclic compounds, have shown potential interactions with DNA. Such interactions are crucial for developing new drugs and understanding molecular biology (Zhang et al., 2013).

Safety And Hazards

properties

IUPAC Name |

2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClHO4/c1-7-6-8(2)12-5-3-4-9(13)10(12)11-7;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLISURJTPOAJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=CC=[N+]12)O)C.[O-]Cl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385170 |

Source

|

| Record name | 9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate | |

CAS RN |

137044-55-4 |

Source

|

| Record name | 9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.